Kpj6RX5N3H

Description

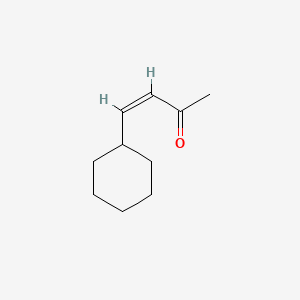

Contextualization within α,β-Unsaturated Ketone Chemistry

4-Cyclohexyl-3-buten-2-one belongs to the class of organic compounds known as α,β-unsaturated ketones. fiveable.me This structural motif is characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This conjugation creates a delocalized π-electron system, which significantly influences the compound's reactivity. fiveable.me The presence of the double bond adjacent to the carbonyl group allows for extended conjugation, enhancing the electrophilicity at the β-carbon. fiveable.me

The reactivity of α,β-unsaturated aldehydes and ketones is largely dictated by this special structural feature. pressbooks.pub Resonance structures indicate that both the carbonyl carbon and the β-carbon bear a partial positive charge, making them susceptible to nucleophilic attack. pressbooks.publibretexts.org Consequently, these compounds can undergo both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). pressbooks.publibretexts.org The type of addition that predominates often depends on the nature of the nucleophile. pressbooks.pub

The synthesis of α,β-unsaturated carbonyl compounds is a significant area of organic chemistry, with methods like aldol (B89426) condensations and carbonylation reactions being prominent. pressbooks.pubrsc.org These compounds serve as crucial building blocks in the synthesis of more complex molecules. rsc.org

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The unique reactivity of α,β-unsaturated ketones makes them valuable intermediates in organic synthesis. Their ability to undergo conjugate additions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. The electrophilic nature of the β-carbon makes them targets for a wide array of nucleophiles, leading to diverse molecular architectures. fiveable.me

In the realm of chemical biology, the α,β-unsaturated ketone moiety is a key structural feature in numerous biologically active natural products and pharmaceuticals. fiveable.me This is attributed to their ability to react with biological nucleophiles, such as the amino acid residues in proteins. fiveable.me This covalent modification can modulate enzyme activity or initiate other cellular responses. fiveable.me The strategic incorporation of this functional group into molecular designs is a common tactic in the development of new therapeutic agents.

Below is a table summarizing the key properties of 4-Cyclohexyl-3-buten-2-one:

| Property | Value | Source |

| Molecular Formula | C10H16O | nih.govnih.govncats.io |

| Molecular Weight | 152.23 g/mol | nih.gov |

| IUPAC Name | (E)-4-cyclohexylbut-3-en-2-one | nih.gov |

| CAS Number | 7152-32-1 | nih.gov |

| Synonyms | 3-Buten-2-one, 4-cyclohexyl- | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

123406-16-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(Z)-4-cyclohexylbut-3-en-2-one |

InChI |

InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7- |

InChI Key |

PZJXLLHDHUDWFH-FPLPWBNLSA-N |

Isomeric SMILES |

CC(=O)/C=C\C1CCCCC1 |

Canonical SMILES |

CC(=O)C=CC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Cyclohexyl 3 Buten 2 One and Substituted Derivatives

Foundational Synthetic Routes for Butenone Frameworks

The construction of the butenone framework, the backbone of 4-cyclohexyl-3-buten-2-one, relies on classic carbon-carbon bond-forming reactions. These foundational routes are crucial for assembling the molecule's essential structure.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and a primary method for creating butenone frameworks. sigmaaldrich.com This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound. sigmaaldrich.comyoutube.com The initial product is a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield a conjugated enone. sigmaaldrich.com

For the synthesis of 4-cyclohexyl-3-buten-2-one, a crossed aldol condensation between cyclohexanecarboxaldehyde and acetone (B3395972) would be a direct approach. In a base-catalyzed mechanism, a hydroxide ion removes an acidic α-hydrogen from acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. Subsequent protonation yields a β-hydroxy ketone, which upon heating, eliminates a water molecule to form the final α,β-unsaturated ketone product, 4-cyclohexyl-3-buten-2-one. youtube.commagritek.com

Table 1: Mechanistic Steps of Base-Catalyzed Aldol Condensation

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Enolate Formation | A base removes an acidic α-proton from a carbonyl compound (e.g., acetone) to form a resonance-stabilized enolate. | Acetone, Base (e.g., OH⁻) | Acetone Enolate, H₂O |

| 2. Nucleophilic Attack | The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of another carbonyl compound (e.g., cyclohexanecarboxaldehyde). | Acetone Enolate, Cyclohexanecarboxaldehyde | Alkoxide Intermediate |

| 3. Protonation | The resulting alkoxide intermediate is protonated by a proton source (e.g., water) to form a β-hydroxy ketone. | Alkoxide Intermediate, H₂O | β-Hydroxy Ketone, Base |

| 4. Dehydration | Upon heating, the β-hydroxy ketone undergoes elimination of a water molecule to form an α,β-unsaturated ketone (enone). | β-Hydroxy Ketone | α,β-Unsaturated Ketone, H₂O |

The propensity for the aldol adduct to dehydrate is influenced by the reaction conditions and the stability afforded by the resulting conjugated system. thieme-connect.de

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles used for creating new carbon-carbon bonds. fiveable.melibretexts.org These reagents feature a carbon atom bonded to a metal, making the carbon atom highly nucleophilic and basic. libretexts.orgmt.com

In the context of butenone synthesis, an organometallic approach could involve the reaction of a vinyl organometallic reagent with an appropriate electrophile. For instance, a vinylic Grignard reagent, such as vinylmagnesium bromide, could react with cyclohexylacetyl chloride. This reaction would form the carbon skeleton of 4-cyclohexyl-3-buten-2-one. The high reactivity of these reagents necessitates careful control of reaction conditions, often at low temperatures, to ensure selectivity and prevent side reactions. mt.com

Another strategy involves the addition of an organometallic reagent to an α,β-unsaturated carbonyl system in a 1,2- or 1,4-addition (conjugate addition) fashion, which can be a versatile method for constructing more complex substituted derivatives.

Stereoselective Synthesis of 4-Cyclohexyl-3-buten-2-one Isomers

The double bond in 4-cyclohexyl-3-buten-2-one can exist as either the (E) or (Z) isomer. Stereoselective synthesis aims to produce a single, desired isomer in high yield, which is critical in fields like pharmaceuticals and materials science.

Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms in a molecule.

Diastereoselective Synthesis: This approach is relevant when creating new stereocenters in relation to existing ones. For substituted derivatives of 4-cyclohexyl-3-buten-2-one, introducing substituents on the cyclohexyl ring or the butenone chain can create diastereomers. Diastereoselective reactions, such as certain aldol additions or Michael reactions, can favor the formation of one diastereomer over another. beilstein-journals.orgnih.gov

Enantioselective Synthesis: To produce a specific enantiomer (non-superimposable mirror image) of a chiral derivative, enantioselective methods are used. This often involves the use of chiral catalysts, auxiliaries, or reagents. nih.gov For example, enzymatic strategies can provide optically pure products through highly selective reactions. researchgate.net Metal-catalyzed dynamic kinetic resolution combined with lipases is another powerful technique for synthesizing enantiopure esters from racemic alcohols, which could be precursors to chiral butenone derivatives. mdpi.com

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi system in an intramolecular process. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and can proceed with a high degree of stereoselectivity. uh.edu

The rug.nlrug.nl-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are particularly useful in organic synthesis for the stereoselective construction of carbon-carbon bonds. chemistry-chemists.comnih.gov

Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.org The formation of the carbonyl group often makes this reaction irreversible. uh.edu A synthetic route leveraging a Claisen rearrangement could be designed to control the geometry of the double bond in a precursor to 4-cyclohexyl-3-buten-2-one.

Cope Rearrangement: This involves the reorganization of a 1,5-diene. libretexts.org While less directly applicable to the synthesis of the target molecule itself, variations like the oxy-Cope rearrangement (where a hydroxyl group is present at C-3 of the 1,5-diene) can produce enols that tautomerize to carbonyl compounds, offering another stereocontrolled route. chemistry-chemists.com

The predictable, concerted nature of these rearrangements allows for the transfer of chirality and precise control over the stereochemistry of the final product. nih.gov

Catalytic Methodologies for Efficient Butenone Synthesis

Catalysis is essential for developing efficient, atom-economical, and environmentally friendly synthetic methods. Both metal-based and organocatalysts have been developed for butenone synthesis.

Catalytic approaches can enhance the efficiency of reactions like the aldol condensation. For instance, the use of specific catalysts can promote the reaction under milder conditions and improve yields. researchgate.net Asymmetric catalysis, in particular, has seen significant advancements, enabling the enantioselective synthesis of butenolide and butyrolactone derivatives with excellent stereocontrol. nih.gov These principles can be extended to the synthesis of chiral butenones. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for various transformations, including vinylogous aldol reactions, providing a metal-free alternative for stereoselective synthesis. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Aldol Condensation | C-C bond formation via enolates. sigmaaldrich.com | Well-established, versatile, uses readily available starting materials. | Can lead to mixtures of products (self-condensation vs. crossed), requires control of reaction conditions. |

| Organometallic Reagents | Highly nucleophilic carbon source. libretexts.org | Powerful for C-C bond formation, high reactivity. | Sensitive to moisture and acidic protons, requires inert atmosphere, low temperatures. mt.com |

| Sigmatropic Rearrangements | Intramolecular bond reorganization. wikipedia.org | High stereoselectivity, predictable outcomes based on orbital symmetry. uh.edu | Requires specific precursors, may need high temperatures. |

| Catalytic Methods | Use of catalysts to accelerate reactions and control selectivity. nih.govrug.nl | High efficiency, milder reaction conditions, potential for high stereoselectivity, catalyst can be recycled. | Catalyst cost and sensitivity, optimization of conditions can be complex. |

Homogeneous Catalysis in Enone Formation

Homogeneous catalysis offers mild and selective routes for the formation of enones. Transition metal complexes are particularly effective in this regard. Gold-catalyzed reactions, for instance, are known for their unique ability to activate carbon-carbon triple bonds, facilitating the formation of cyclic enones from alkynyl ketones beilstein-journals.org. Ruthenium complexes have also been employed for the oxidation of allylic alcohols to enones through intramolecular hydrogen transfer, providing an efficient and high-yielding method organic-chemistry.org.

Palladium catalysts are also widely used. For example, the Saegusa oxidation of silyl enol ethers to enones is a classic transformation that proceeds via an oxo-allylpalladium complex, often using palladium(II) acetate chemeurope.com. Furthermore, palladium-catalyzed aerobic oxidation of allylic alcohols can produce enones while retaining the double-bond configuration organic-chemistry.org.

Key Homogeneous Catalytic Methods for Enone Synthesis:

| Catalytic System | Substrate Type | Reaction Type | Ref. |

| Gold (I) Complexes | Alkynyl Ketones | Alkyne-Carbonyl Metathesis | beilstein-journals.org |

| RuCl₂(xylylbinap)(diamine) | Enones | Asymmetric Hydrogenation | helsinki.fi |

| Pd(OAc)₂/O₂/Et₃N | Allylic Alcohols | Aerobic Oxidation | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Allylic Alcohols | Aerobic Oxidation | organic-chemistry.org |

Heterogeneous Catalysis with Mesoporous Materials

Heterogeneous catalysts, particularly those based on mesoporous materials, offer significant advantages such as ease of separation, reusability, and enhanced stability nii.ac.jp. Mesoporous materials like zeolites and aluminosilicates provide high surface areas and well-defined pore structures, making them excellent supports for catalytically active metal nanoparticles or complexes nii.ac.jpmdpi.com.

Mesoporous aluminosilicates, synthesized from ferrierite, have been shown to be effective for the dehydration of 2-butanol to produce butenes, a related transformation researchgate.net. Similarly, mesoporous zeolites such as MFI, MOR, and BEA are widely used in the petrochemical industry for various reactions due to their strong acidic sites and hydrothermal stability mdpi.com. For the synthesis of butenone derivatives, these materials can be functionalized with metal nanoparticles to catalyze reactions like hydrogenation or oxidation lucp.net. For example, a catalyst composed of a pyrimidine-substituted N-heterocyclic carbene-iridium complex supported on mesoporous silica (SBA-15) has been used for the substitution reaction of primary alcohols with amines lucp.net.

Synthesis of Structural Analogues and Chemically Modified Butenones

The versatility of the butenone scaffold allows for extensive chemical modification to generate a wide array of structural analogues with tailored properties.

Synthesis of Aryl-Substituted 3-Buten-2-ones

The introduction of an aryl group to the butenone structure can be achieved through various cross-coupling reactions. The Heck reaction, for instance, can be used for the arylation of 3-buten-2-one with iodobenzene using palladium catalysts researchgate.net. Nickel-catalyzed hydroarylation under redox-neutral conditions has also emerged as a powerful method for the functionalization of alkenes with aryl boronic acids researchgate.net. These methods provide a direct route to compounds like 4-phenyl-3-buten-2-one (B7806413) researchgate.netchemicalbook.com.

Examples of Arylation Reactions for Butenone Synthesis:

| Reaction | Catalyst | Arylating Agent | Product Example | Ref. |

| Heck Reaction | Pd(OAc)₂ on polysiloxane | Iodobenzene | 4-phenyl-3-buten-2-one | researchgate.net |

| Hydroarylation | Nickel complexes | Aryl boronic acids | 1,1-diarylalkanes | researchgate.net |

| Aldol Condensation | CoCr₂O₄-HNT | Benzaldehyde | β-aryl enals | chemicalbook.com |

Formation of Silyl-Enone Systems

Silyl enol ethers are crucial intermediates in organic synthesis, serving as enolate equivalents chemeurope.com. They can be prepared from ketones using a strong base and a trialkylsilyl chloride chemeurope.com. The formation of silyl enol ethers can also be achieved through the hydrosilylation of enones or the dehydrogenative silylation of ketones researchgate.net. Once formed, silyl enol ethers can be converted to enones through reactions like the Saegusa oxidation chemeurope.com. The silyl enol ether Prins cyclization is another important reaction that can produce substituted tetrahydropyran-4-ones with high diastereoselectivity acs.org.

Preparation of Epoxy-Functionalized Cyclohexyl Derivatives

Epoxidation of the carbon-carbon double bond in 4-cyclohexyl-3-buten-2-one would lead to the formation of an epoxy-functionalized derivative. This can be achieved using various oxidizing agents. While direct search results for the epoxidation of this specific compound are not available, general methods for the epoxidation of α,β-unsaturated ketones are well-established. Peroxy acids like m-CPBA are commonly used for this transformation. Alternatively, catalytic methods involving transition metals and a terminal oxidant can provide higher selectivity and efficiency.

Synthesis of Cyclic Ketone Analogues with Modified Ring Systems

The synthesis of cyclic ketone analogues with modified ring systems can be approached through several strategies, including ring expansion and cyclization reactions. For example, a metal-free ring expansion of cyclopropanols can yield benzo-fused cyclic ketones nii.ac.jp. Another approach involves the thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols to produce ring-expanded macrocyclic ketones researchgate.net. These methods allow for the creation of diverse carbocyclic structures with varying ring sizes and functionalities nih.gov. The synthesis of lactams, which are cyclic amides, can also be achieved through the ring expansion of cyclic ketones mdpi.com.

Elucidation of Reaction Mechanisms and Transformations in 4 Cyclohexyl 3 Buten 2 One Chemistry

Nucleophilic Addition Reactions to the Butenone Moiety

The α,β-unsaturated carbonyl system in 4-cyclohexyl-3-buten-2-one is a classic example of an electrophilic Michael acceptor. Nucleophilic species can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4- or conjugate addition). The outcome of the reaction is often dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Michael Addition Pathways

The Michael addition is a fundamental reaction involving the conjugate addition of a nucleophilic donor to an α,β-unsaturated carbonyl acceptor. For 4-cyclohexyl-3-buten-2-one, suitable nucleophiles, particularly stabilized enolates or other carbon nucleophiles, can add to the β-carbon (C-3) of the butenone moiety. This results in the formation of a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated to yield the 1,4-addition product.

Research has demonstrated Michael reactions involving α,β-unsaturated ketones like 3-buten-2-one derivatives with various nucleophiles. For instance, stabilized enolate ions derived from β-keto esters or other 1,3-dicarbonyl compounds are known to undergo conjugate addition to unhindered α,β-unsaturated ketones in the presence of a base catalyst. libretexts.org The mechanism typically involves the base abstracting an acidic proton from the nucleophilic donor to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is protonated, often upon workup, to yield the Michael adduct. libretexts.org

While specific detailed studies on the Michael addition pathways of 4-cyclohexyl-3-buten-2-one itself are not extensively detailed in the immediate search results, the general principles of Michael addition to α,β-unsaturated ketones are directly applicable. The cyclohexyl group's primary influence is steric and electronic, which could affect the reaction rate and potentially the regioselectivity or stereoselectivity in certain cases compared to simpler butenone derivatives. Studies involving related cyclohexyl-substituted compounds or reactions of cyclohexanone-derived enamines with 3-buten-2-one illustrate the feasibility of such conjugate additions in systems incorporating cyclohexyl moieties. chegg.com

Cycloaddition Strategies and Products

Cycloaddition reactions involve the formation of cyclic products through the concerted or stepwise joining of two or more π-electron systems. For α,β-unsaturated ketones, cycloadditions can occur across the carbon-carbon double bond or involve the carbonyl group.

One notable type of cycloaddition relevant to unsaturated carbonyl compounds is the [4+3] cycloaddition, which typically involves a four-atom π-system (like a conjugated diene) and a three-atom π-system (such as an oxyallyl cation). wikipedia.org While 4-cyclohexyl-3-buten-2-one itself acts as a 2π component in certain cycloadditions, its structure also contains the necessary elements to participate in or be formed through processes that might involve cycloaddition strategies with other reagents. Research on [4+3] cycloadditions involving cyclobutenones and other unsaturated systems highlights the potential for constructing cyclic structures, including seven-membered rings. wikipedia.orgacs.org The specific application of [4+3] or other cycloaddition strategies directly involving 4-cyclohexyl-3-buten-2-one as a reactant component would depend on the specific reaction partners and conditions employed.

Studies on Enolization and Keto-Enol Tautomerism

Ketones, including 4-cyclohexyl-3-buten-2-one, exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a crucial aspect of their reactivity, particularly in reactions involving α-carbon functionalization, such as aldol (B89426) reactions, halogenation, and alkylation. Enolization involves the removal of an α-proton to form an enolate ion under basic conditions or protonation of the carbonyl oxygen and removal of an α-proton under acidic conditions, leading to the enol form.

The α-protons of the methyl group adjacent to the carbonyl in 4-cyclohexyl-3-buten-2-one are acidic and can be abstracted to form an enolate. The position of the double bond in conjugation with the carbonyl influences the acidity of these protons and the stability of the resulting enolate. Studies on the enolization of ketones demonstrate that the regioselectivity of enolate formation (which α-proton is removed) can be influenced by the reaction conditions, the base used, and steric factors. msu.edu For α,β-unsaturated ketones, enolization can occur at the carbon alpha to the carbonyl or, in some cases, involve the γ-carbon depending on the specific structure and conditions.

The keto-enol equilibrium for 4-cyclohexyl-3-buten-2-one means that both the ketone and enol forms are present, and reactions can proceed through either intermediate, depending on the mechanism. The enolate form is a key nucleophile in many carbon-carbon bond forming reactions.

Intramolecular Rearrangements and Their Mechanistic Implications

Intramolecular rearrangements involve the reorganization of atoms within a single molecule. While the primary reactivity of 4-cyclohexyl-3-buten-2-one is often associated with additions to the α,β-unsaturated carbonyl system, certain conditions or structural modifications could potentially lead to intramolecular rearrangements.

Studies on related unsaturated systems, such as silylbutenones, have shown interesting rearrangements involving group migrations under basic conditions. ucla.edu Additionally, sigmatropic rearrangements, which involve the concerted reorganization of bonding electrons, have been observed in the chemistry of unsaturated compounds and can lead to skeletal rearrangements or changes in stereochemistry. acs.orglookchem.com

While specific intramolecular rearrangements of 4-cyclohexyl-3-buten-2-one are not widely documented in the provided search results, understanding the potential for such transformations is important in predicting reactivity and designing synthetic strategies. The presence of the cyclohexyl ring and the conjugated enone system provides structural elements that, under appropriate conditions (e.g., acid catalysis, thermal activation, or presence of specific reagents), could potentially participate in rearrangement pathways.

Oxidation and Reduction Chemistry of 4-Cyclohexyl-3-Buten-2-one Systems

4-Cyclohexyl-3-buten-2-one contains both a ketone carbonyl and a carbon-carbon double bond, both of which can undergo oxidation or reduction reactions. The outcome of these reactions depends heavily on the reducing or oxidizing agent used and the reaction conditions, as selective transformation of one functional group in the presence of the other is often desired.

Reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation, typically using metal catalysts such as palladium, platinum, or rhodium. This reaction saturates the double bond, leading to a saturated ketone, 4-cyclohexylbutan-2-one. researchgate.net Selective reduction of the carbonyl group to an alcohol can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although these reagents can also reduce the double bond depending on the conditions. Diastereoselective reduction of the carbonyl can be a key aspect in synthesizing chiral derivatives.

Oxidation reactions can target different parts of the molecule. The carbon-carbon double bond can be epoxidized or cleaved under oxidative conditions. The ketone carbonyl is generally resistant to oxidation under typical conditions, but can be involved in reactions like the Baeyer-Villiger oxidation, which inserts an oxygen atom adjacent to the carbonyl, leading to the formation of an ester or lactone. maps.org

Applications in Advanced Organic Synthesis and Materials Science Research

4-Cyclohexyl-3-Buten-2-one as a Versatile Synthetic Synthon

As an α,β-unsaturated ketone, 4-Cyclohexyl-3-Buten-2-one can act as a versatile synthetic synthon, participating in a range of reactions to construct more complex molecular architectures. ontosight.aiontosight.ai Its reactivity profile allows for its incorporation into diverse synthetic strategies.

4-Cyclohexyl-3-Buten-2-one has been explored for its potential as an intermediate in the synthesis of complex molecules. ontosight.ai The Michael acceptor moiety is particularly useful for forming new carbon-carbon bonds, a fundamental process in constructing intricate organic frameworks. While general applications of butenones in complex molecule synthesis via reactions like Michael additions and subsequent cyclizations are well-established, specific detailed research findings in the provided sources focusing on 4-Cyclohexyl-3-Buten-2-one as a key intermediate in the total synthesis of named complex natural products or pharmaceuticals are not extensively detailed. However, its structural features suggest its applicability in such roles, similar to other substituted butenones used in building complex scaffolds. acs.org

The compound has been investigated for its potential applications in the synthesis of agrochemicals. ontosight.ai The incorporation of a cyclohexyl ring is a common feature in many biologically active molecules, including herbicides, insecticides, and fungicides, as it can influence lipophilicity, target binding, and metabolic stability. While 4-Cyclohexyl-3-Buten-2-one is being explored as a building block for agrochemicals, specific detailed research findings on its direct use in the synthesis of particular commercial or experimental agrochemical compounds were not found in the provided information. However, the general utility of α,β-unsaturated ketones and cyclohexyl-containing structures in agrochemical discovery supports this potential application. ontosight.aievitachem.comgoogle.com

4-Cyclohexyl-3-Buten-2-one holds potential as a precursor or building block for the preparation of polymers and materials with unique properties. ontosight.ai The presence of both a reactive double bond and a ketone group allows for various polymerization and cross-linking reactions. The cyclohexyl ring can also impart desirable properties to polymeric materials, such as increased thermal stability, rigidity, and chemical resistance. While the compound has been explored in materials science, detailed research findings specifically describing its use as a precursor for advanced polymeric materials or epoxy resins, including synthesis procedures or material property data, are not explicitly provided in the search results. Related cyclohexyl-containing epoxy compounds are known components of epoxy resins, highlighting the relevance of the cyclohexyl moiety in this field. wikipedia.org

Construction of Heterocyclic Systems Utilizing Butenone Scaffolds

Butenone scaffolds, including potentially 4-Cyclohexyl-3-Buten-2-one, are valuable precursors for the construction of various heterocyclic systems through cyclization reactions with suitable nucleophiles or bifunctional reagents. researchgate.netresearchgate.netclockss.org The α,β-unsaturated ketone functionality serves as a key reactive site for these cyclization processes.

Butenone derivatives can be utilized in the synthesis of five-membered heterocycles. Reactions involving nucleophilic attack on the β-carbon followed by cyclization are common strategies. While butenone scaffolds, such as 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, have been shown to be useful synthons for constructing five-membered heterocycles like pyrazoles and isoxazoles through cyclocondensation with bifunctional nucleophiles, specific examples detailing the synthesis of five-membered heterocycles directly from 4-Cyclohexyl-3-Buten-2-one were not found in the provided search results. researchgate.netresearchgate.netclockss.org However, the inherent reactivity of the α,β-unsaturated ketone in 4-Cyclohexyl-3-Buten-2-one suggests its potential in analogous cyclization reactions to form various five-membered heterocyclic rings, depending on the coreacting partner.

Formation of Cyclohexenone Acids and Related Carboxylates

Kpj6RX5N3H has been implicated in reaction pathways leading to the formation of cyclohexenone acids and their corresponding carboxylates. Studies have explored the synthesis of cyclohexenone derivatives through various routes, including those potentially involving butenone structures, which may be related to this compound. For instance, the synthesis of diaryl-substituted cyclohexenone acids can be achieved from aryl pyruvates and suitable enones, sometimes generated in situ from aldehydes and ketones like acetone (B3395972) or 2-butanone (B6335102). acs.org These reactions can proceed through mechanisms involving intermediates such as hemiketals and subsequent rearrangements or intramolecular cyclizations. acs.org The specific role of this compound in these transformations, whether as a reactant, intermediate, or catalyst, is a subject of ongoing study. The formation of cyclohexenone carboxylates has also been explored using different catalytic systems and starting materials, including activated fly ash as a catalyst in dry media. researchgate.net

Research findings indicate that the reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the yield and stereochemistry of the resulting cyclohexenone products. acs.org For example, using alkaline tert-butanol (B103910) or toluene (B28343) under microwave irradiation can favor anti configurations, while alkaline water might lead to a mixture of anti and syn conformations. acs.org

Organocatalysis and Asymmetric Transformations

This compound has shown relevance in the field of organocatalysis, particularly in facilitating asymmetric transformations. Organocatalysis offers advantages in asymmetric synthesis due to its operational simplicity, catalyst availability, and lower toxicity compared to some metal-catalyzed reactions. squarespace.commetu.edu.tr

A key area where this compound's involvement has been noted is in enantioselective Michael additions, particularly those involving butenone substrates. The Michael addition is a fundamental carbon-carbon bond-forming reaction crucial for constructing stereocenters. acs.org Studies have demonstrated that butenone can serve as a substrate in asymmetric Michael additions catalyzed by chiral systems. acs.orgresearchgate.net

Research has explored the use of various organocatalysts, including chiral primary and secondary amines, often in conjunction with co-catalysts like carboxylic acids, to achieve high enantioselectivity and chemical yields in Michael additions to nitroalkenes, which are structurally related electrophiles to butenones. nih.gov The use of 2-butanone as a Michael donor in reactions with nitrostyrene (B7858105) has been reported, yielding products with moderate enantioselectivity and a mixture of regioisomers depending on the catalyst system. acs.orgresearchgate.net

Data from studies on Michael additions involving butanone derivatives highlight the importance of the catalyst structure and reaction conditions in controlling regio- and enantioselectivity.

| Substrate | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Regioisomeric Ratio |

| 2-Butanone | Nitrostyrene | PS-Supported Pyrrolidine acs.org | 64 | 70 | Mixture |

| 2-Butanone | trans-β-nitrostyrene | Prolinamide-based catalyst researchgate.net | Not Specified | Up to 66 (syn) | 21/79 (anti/syn) |

The development of chiral catalytic systems is paramount for achieving high enantioselectivity in transformations like the Michael addition. Research in this area has focused on designing and synthesizing organocatalysts that can effectively activate substrates and control the stereochemical outcome of the reaction. squarespace.comnih.gov

Chiral organocatalysts derived from sources such as proline, cinchona alkaloids, and BINOL derivatives have been successfully employed in asymmetric Michael additions. squarespace.commetu.edu.tracs.orgnih.gov These catalysts often function by forming transient enamine or iminium intermediates with carbonyl compounds or by activating electrophiles through hydrogen bonding or other non-covalent interactions. squarespace.comnih.gov The design of bifunctional catalysts, incorporating both activating and chiral directing elements, has proven particularly effective in many asymmetric transformations. metu.edu.trmdpi.com The role of this compound in the development or application of such chiral catalytic systems is an area of active investigation.

Coordination Chemistry: Exploration of Butenone Derivatives as Ligands for Metal Complexation

Butenone derivatives, potentially including this compound, have been explored for their ability to act as ligands in coordination chemistry. The coordination of organic molecules to metal ions can significantly alter their reactivity and properties, leading to applications in catalysis, materials science, and other fields. nih.govresearchgate.net

Studies have investigated the coordination behavior of various butanone derivatives, such as 2-butanone thiosemicarbazone, with transition metal ions like copper, iron, cobalt, and zinc. nih.gov These ligands can coordinate to metal centers through various donor atoms, typically nitrogen and sulfur in the case of thiosemicarbazones, forming stable metal complexes. nih.govresearchgate.net The coordination mode can vary depending on the ligand structure and the metal ion. researchgate.net

The exploration of butenone derivatives as ligands is driven by the potential to create novel metal complexes with tailored properties for specific applications. For instance, metal complexes with ligands derived from butanone have been synthesized and evaluated for potential biological activities. nih.gov The coordination chemistry of this compound is an emerging area, focusing on understanding its binding affinities with different metal ions and the resulting structural and electronic properties of the complexes formed.

| Ligand Type | Metal Ions Explored | Coordination Mode Examples | Potential Applications |

| 2-Butanone Thiosemicarbazone | Cu, Fe, Co, Zn nih.gov | N, S donor atoms nih.govresearchgate.net | Biological activity, Catalysis |

| Butenone Derivatives | Various Transition Metals | Dependent on structure | Catalysis, Materials Science |

Computational and Spectroscopic Investigations in 4 Cyclohexyl 3 Buten 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Molecular Modeling and Docking Simulations for Mechanistic Hypotheses

Molecular modeling and docking simulations are computational techniques used to study the interactions between molecules and to propose hypotheses about reaction mechanisms. Molecular modeling allows for the visualization and manipulation of molecular structures in three dimensions, while docking simulations predict the preferred orientation and binding affinity of one molecule (e.g., 4-Cyclohexyl-3-Buten-2-one) with another (e.g., a protein or enzyme). jbcpm.comresearchgate.net These simulations can be valuable in understanding how 4-Cyclohexyl-3-Buten-2-one might interact with biological targets or participate in catalyzed reactions, aiding in the elucidation of potential mechanisms. jbcpm.comresearchgate.net Although molecular docking is a widely used technique in various research areas, including the study of interactions with proteins jbcpm.comresearchgate.net, specific detailed research findings involving molecular modeling and docking simulations for 4-Cyclohexyl-3-Buten-2-one were not found in the provided search results.

Exploratory Research into the Biological and Medicinal Chemistry Potential of 4 Cyclohexyl 3 Buten 2 One Derivatives

In Vitro Studies on Antioxidant Activities and Radical Scavenging

The presence of the α,β-unsaturated ketone system in compounds like 4-Cyclohexyl-3-Buten-2-one and its derivatives can contribute to their potential antioxidant properties. While direct in vitro antioxidant studies on 4-Cyclohexyl-3-Buten-2-one were not prominently found in the conducted search, research on related structures provides relevant context.

For instance, a compound identified as 3-Buten-2-one,4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]Hept-1-Yl)- was detected in a plant extract that exhibited in vitro antioxidant potential. Another study on the oil extract from Caulerpa microphysa, containing a related propenyl ester with a modified cyclic structure, demonstrated significant radical scavenging activity in DPPH and ABTS assays. The oil extract showed EC₅₀ values of 82,673.1 ppm (8.27%) for DPPH scavenging and 3,763.4 ppm (0.38%) for ABTS scavenging, indicating a concentration-dependent antioxidant effect.

Furthermore, studies on resveratrol (B1683913) derivatives, which are stilbene (B7821643) analogues containing an α,β-unsaturated ketone moiety, have also reported their antioxidant activities. These findings collectively suggest that the core structural features present in 4-Cyclohexyl-3-Buten-2-one derivatives, particularly the α,β-unsaturated ketone and the cyclic substituent, could play a role in scavenging free radicals and mitigating oxidative stress in vitro. Further dedicated research is needed to specifically evaluate the antioxidant capacity of 4-Cyclohexyl-3-Buten-2-one itself and its various derivatives.

While specific data for 4-Cyclohexyl-3-Buten-2-one is limited in the search results, the following table illustrates typical in vitro antioxidant data presentation from studies on related plant extracts containing butenone derivatives:

| Sample/Compound | Assay Method | EC₅₀ or IC₅₀ Value | Notes |

| Caulerpa microphysa oil extract | DPPH | 82,673.1 ppm | Contains related butenone derivative |

| Caulerpa microphysa oil extract | ABTS | 3,763.4 ppm | Contains related butenone derivative |

| Plant Extract containing 3-Buten-2-one,4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]Hept-1-Yl)- | DPPH, ABTS, etc. | Not specified | Exhibited in vitro antioxidant potential |

Assessment of Antimicrobial Efficacy in Laboratory Settings

The antimicrobial potential of butenone derivatives with cyclic substituents has been explored in various in vitro studies. Although direct studies focusing solely on the antimicrobial efficacy of 4-Cyclohexyl-3-Buten-2-one were not extensively found, investigations into related compounds provide insights into the potential of this structural class.

Extracts from Annona glabra fruits, which were found to contain (E)-4-(5',5'-Epoxymethano-1',2',2'-trimethyl-6'-oxo-1'-cyclohexyl)-3-buten-2-one among other compounds, demonstrated noticeable antimicrobial activities against a range of tested microbes, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Different extracts showed variable inhibition zones in disc diffusion assays, suggesting that the composition, including the presence of butenone derivatives, contributes to the observed activity.

Another study identified 3-Buten-2-one,4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]Hept-1-Yl)- in a plant extract that exhibited antibacterial efficacy. Additionally, research on Goniothalamus umbrosus extracts, which contained Buten-2-one, 4-(3-hydroxy-6, 6-dimethyl-2-methyelenecyclohexyl)-, reported broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa.

These findings indicate that butenone derivatives with cyclohexyl or modified cyclic substituents can possess antimicrobial properties against various microorganisms in laboratory settings. Further targeted studies are required to specifically determine the antimicrobial spectrum and potency of 4-Cyclohexyl-3-Buten-2-one.

The following table presents illustrative in vitro antimicrobial data based on findings from studies on extracts containing related butenone derivatives:

| Sample/Compound | Tested Microorganisms | Method | Observed Activity (e.g., Inhibition Zone, MIC) | Notes |

| Annona glabra fruit extracts (containing related butenone derivative) | S. aureus, E. coli, C. albicans, A. niger | Disc Diffusion | Inhibition zones (10-21 mm depending on extract) | Activity of complex mixture |

| Plant Extract (containing 3-Buten-2-one,4-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]Hept-1-Yl)-) | Various bacteria | Not specified | Antibacterial efficacy | Component of an active extract |

| Goniothalamus umbrosus extracts (containing related butenone derivative) | MRSA, B. subtilis, P. aeruginosa, S. choleraesuis | Disc Diffusion | Inhibition zones (7-14 mm depending on extract) | Broad-spectrum activity of extracts |

Investigations into Enzyme Modulation and Potential Molecular Target Interactions

Compounds containing the α,β-unsaturated ketone moiety are known to be reactive and can act as Michael acceptors, potentially interacting covalently or non-covalently with biological molecules, including enzymes. Studies on other compound classes containing cyclohexyl rings or α,β-unsaturated ketone systems have demonstrated enzyme modulation. For instance, some cyclohexyl-containing compounds have been explored as modulators of methyl modifying enzymes. Resveratrol derivatives, which share the α,β-unsaturated ketone feature, have been shown to inhibit the activity of enzymes such as platelet-activating factor (PAF), Ca²⁺ channels, and cAMP phosphodiesterase.

Although direct evidence for the enzyme modulation capabilities of 4-Cyclohexyl-3-Buten-2-one was not found, the precedent set by structurally related compounds highlights the potential for this molecule to interact with biological targets. Future research could focus on identifying specific enzymes or pathways modulated by 4-Cyclohexyl-3-Buten-2-one through in vitro screening assays and detailed mechanistic studies.

Future Research Directions and Emerging Trends in 4 Cyclohexyl 3 Buten 2 One Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes

The pursuit of environmentally benign and sustainable chemical processes is a critical area of modern research. For 4-Cyclohexyl-3-buten-2-one chemistry, innovations in green chemistry focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize safer solvents and catalysts. While specific detailed green synthetic routes solely for 4-Cyclohexyl-3-buten-2-one are not extensively detailed in the provided search results, the broader context of green chemistry in organic synthesis offers relevant insights.

Green chemistry principles emphasize the avoidance of harmful solvents and catalysts, which has historically been a significant challenge in organic synthesis. semanticscholar.org Modern approaches to sustainable organic synthesis aim to implement these principles through strategies such as the use of green solvents, solvent-free reactions, microwave-assisted synthesis, and heterogeneous catalysis. semanticscholar.org For instance, water has been explored as a reaction medium in the synthesis of related enones, promoting in situ formation via aldol (B89426) condensation. acs.org The development of highly efficient transformations catalyzed by transition metals also aligns with green chemistry principles. kyoto-u.ac.jp Future research in 4-Cyclohexyl-3-buten-2-one synthesis is likely to explore such sustainable methodologies to improve efficiency and reduce environmental impact.

Design and Discovery of Novel Reactivity Patterns

The α,β-unsaturated ketone moiety in 4-Cyclohexyl-3-buten-2-one provides a reactive center amenable to various transformations, including Michael additions and other conjugate addition reactions. The presence of the cyclohexyl group can influence the stereochemical outcomes and reactivity of these processes. Research into novel reactivity patterns seeks to uncover new transformations and reaction pathways involving 4-Cyclohexyl-3-buten-2-one.

Studies on related butenone derivatives, such as 4-phenyl-3-buten-2-one (B7806413) oxime, have investigated their reactions with various amines, revealing insights into nucleophilic substitution mechanisms and base catalysis. zenodo.org The stereoselectivity of free-radical additions to alkynes has also been studied, with 4-cyclohexyl-3-buten-2-one being synthesized as a reference compound in one such investigation involving the addition of cyclohexyl radicals to 3-butyn-2-one. uni-oldenburg.de Novel rearrangements of silyl-substituted butenones have also been reported, highlighting the potential for unexpected reactivity depending on the substituents and reaction conditions. ucla.edu Future research could explore the reactivity of 4-Cyclohexyl-3-buten-2-one under various catalytic systems, including organocatalysis and transition-metal catalysis, to achieve new bond formations and molecular architectures. Investigating its behavior in cycloaddition reactions or cascade processes could also reveal novel synthetic pathways.

Interdisciplinary Approaches at the Chemistry-Biology Interface

The chemistry-biology interface explores the interactions of chemical compounds with biological systems, including their potential biological activities and applications in medicine and agriculture. While detailed biological activities specifically for 4-Cyclohexyl-3-buten-2-one are not extensively elaborated in the provided information, compounds within the butenone family have demonstrated various biological properties. ontosight.ai

Butenone derivatives have been studied for potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai The unique structural features of 4-Cyclohexyl-3-buten-2-one, particularly the cyclohexyl substitution, could influence its interactions with biological targets and thus its therapeutic potential. ontosight.ai Research at the chemistry-biology interface could involve screening 4-Cyclohexyl-3-buten-2-one for various biological activities or utilizing it as a scaffold for the synthesis of novel bioactive molecules. For example, related enones have been used in the synthesis of pharmaceutical agents like warfarin (B611796) via Michael addition reactions. researchgate.net Interdisciplinary studies could also investigate the metabolic fate of 4-Cyclohexyl-3-buten-2-one or its potential as a probe for studying biological pathways.

Advanced Applications in Materials Design and Functionalization

4-Cyclohexyl-3-buten-2-one has been explored as a building block for the preparation of materials with unique properties. ontosight.ai Its incorporation into polymers or other material matrices can impart specific optical, electrical, or mechanical characteristics.

Q & A

Q. What statistical approaches differentiate artifact signals from true bioactivity in high-throughput screens?

- Methodological Answer : Use Z-factor analysis to assess assay quality. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors. Validate hits with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.